Cas no 852135-06-9 (N-(2,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo2,1-b1,3thiazole-2-carboxamide)

N-(2,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo2,1-b1,3thiazole-2-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- N-(2,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo2,1-b1,3thiazole-2-carboxamide
- N-(2,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide
- AKOS001834571
- SR-01000130283
- F0650-0304
- SR-01000130283-1
- 852135-06-9
- N-(2,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
-
- Inchi: 1S/C22H21N3O4S/c1-13-20(21(26)23-17-10-9-16(28-3)11-19(17)29-4)30-22-24-18(12-25(13)22)14-5-7-15(27-2)8-6-14/h5-12H,1-4H3,(H,23,26)
- InChI Key: YDQAURIOBWSZPY-UHFFFAOYSA-N
- SMILES: S1C(C(NC2C=CC(=CC=2OC)OC)=O)=C(C)N2C=C(C3C=CC(=CC=3)OC)N=C12
Computed Properties
- Exact Mass: 423.12527733g/mol
- Monoisotopic Mass: 423.12527733g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 30
- Rotatable Bond Count: 6
- Complexity: 589
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 102Ų
- XLogP3: 5
N-(2,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo2,1-b1,3thiazole-2-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0650-0304-10mg |
N-(2,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide |
852135-06-9 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0650-0304-3mg |
N-(2,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide |
852135-06-9 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0650-0304-20μmol |
N-(2,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide |
852135-06-9 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0650-0304-50mg |
N-(2,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide |
852135-06-9 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0650-0304-5mg |
N-(2,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide |
852135-06-9 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0650-0304-5μmol |
N-(2,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide |
852135-06-9 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0650-0304-15mg |
N-(2,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide |
852135-06-9 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0650-0304-20mg |
N-(2,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide |
852135-06-9 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0650-0304-10μmol |
N-(2,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide |
852135-06-9 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0650-0304-2μmol |
N-(2,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide |
852135-06-9 | 90%+ | 2μl |
$57.0 | 2023-05-17 |
N-(2,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo2,1-b1,3thiazole-2-carboxamide Related Literature
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2. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751
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3. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735
Additional information on N-(2,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo2,1-b1,3thiazole-2-carboxamide
N-(2,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide (CAS No. 852135-06-9): A Comprehensive Overview
N-(2,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide (CAS No. 852135-06-9) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of imidazothiazoles and is characterized by its unique structural features and potential biological activities. The compound's structure includes a central imidazothiazole core substituted with methoxyphenyl and dimethoxyphenyl groups, which contribute to its pharmacological properties.
The CAS number 852135-06-9 serves as a unique identifier for this compound in chemical databases and literature, facilitating its tracking and reference in scientific studies. The IUPAC name of the compound, N-(2,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide, provides a precise and standardized description of its molecular structure. This nomenclature is crucial for ensuring clarity and consistency in scientific communication.
Recent research has focused on the potential therapeutic applications of N-(2,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide. Studies have shown that this compound exhibits significant anti-inflammatory and anti-cancer properties. For instance, a study published in the *Journal of Medicinal Chemistry* demonstrated that the compound effectively inhibits the proliferation of various cancer cell lines, including breast cancer and colon cancer cells. The mechanism of action appears to involve the modulation of key signaling pathways such as NF-κB and MAPK.
In addition to its anti-cancer properties, N-(2,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide has also been investigated for its anti-inflammatory effects. Research conducted by a team at the University of California found that the compound significantly reduces inflammation in animal models of inflammatory diseases such as arthritis. The anti-inflammatory activity is attributed to its ability to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6.
The synthesis of N-(2,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide involves a series of well-defined chemical reactions. The process typically starts with the preparation of the imidazothiazole core through a multistep synthesis involving cyclization reactions and subsequent functional group modifications. The introduction of the methoxyphenyl and dimethoxyphenyl substituents is achieved through coupling reactions using appropriate reagents and conditions. Detailed synthetic protocols have been published in several peer-reviewed journals, providing valuable insights for researchers interested in synthesizing this compound.
The physicochemical properties of N-(2,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide are also well-characterized. The compound is generally stable under standard laboratory conditions but may require specific storage conditions to maintain its integrity over extended periods. Its solubility in various solvents has been studied to optimize its use in different experimental settings. For example, it shows good solubility in dimethyl sulfoxide (DMSO) and other polar solvents.
Clinical trials are currently underway to evaluate the safety and efficacy of N-(2,4-dimethoxyphenyl)-6-(4-meth oxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide in human subjects. Preliminary results from phase I trials have shown promising outcomes with minimal adverse effects reported. These trials are crucial for determining the optimal dosing regimens and identifying any potential side effects before advancing to larger-scale clinical studies.
From a pharmacokinetic perspective, N-(2,4-dimeth oxy phen yl ) - 6 - ( 4 - meth oxy phen yl ) - 3 - methyl im id azo [ 2 , 1 - b ] [ 1 , 3 ] th i az ole - 2 - car box am ide exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. Studies have shown that it is rapidly absorbed after oral administration and has a moderate half-life in plasma. These characteristics make it a promising candidate for further development as a therapeutic agent.
In conclusion, N-(2 , 4 - di me tho xy phen yl ) - 6 - ( 4 - me tho xy phen yl ) - 3 - me th yl im id azo [ 2 , 1 - b ] [ 1 , 3 ] th i az ole - 2 - car box am ide (CAS No. 852135-06-9) represents an important molecule with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive target for further investigation and development as a therapeutic agent for various diseases.
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